Methyl 4-(3-bromophenoxy)butanoate Methyl 4-(3-bromophenoxy)butanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20506015
InChI: InChI=1S/C11H13BrO3/c1-14-11(13)6-3-7-15-10-5-2-4-9(12)8-10/h2,4-5,8H,3,6-7H2,1H3
SMILES:
Molecular Formula: C11H13BrO3
Molecular Weight: 273.12 g/mol

Methyl 4-(3-bromophenoxy)butanoate

CAS No.:

Cat. No.: VC20506015

Molecular Formula: C11H13BrO3

Molecular Weight: 273.12 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(3-bromophenoxy)butanoate -

Specification

Molecular Formula C11H13BrO3
Molecular Weight 273.12 g/mol
IUPAC Name methyl 4-(3-bromophenoxy)butanoate
Standard InChI InChI=1S/C11H13BrO3/c1-14-11(13)6-3-7-15-10-5-2-4-9(12)8-10/h2,4-5,8H,3,6-7H2,1H3
Standard InChI Key SYYCZLXQZQCQMF-UHFFFAOYSA-N
Canonical SMILES COC(=O)CCCOC1=CC(=CC=C1)Br

Introduction

Structural Characteristics and Nomenclature

Methyl 4-(3-bromophenoxy)butanoate (IUPAC name: methyl 4-(3-bromophenoxy)butanoate) consists of a four-carbon butanoate ester chain with a methoxy group at the terminal carbon and a 3-bromophenoxy substituent at the fourth position. The bromine atom at the meta position of the phenyl ring introduces steric and electronic modulation, influencing reactivity and intermolecular interactions. Key structural features include:

  • Ester group: Enhances solubility in organic solvents and participates in hydrolysis or transesterification reactions .

  • Bromophenyl group: Acts as an electron-withdrawing group, directing electrophilic substitution reactions to specific positions on the aromatic ring.

  • Butanoate backbone: Provides flexibility, enabling conformational changes that may impact crystallinity and packing efficiency .

The molecular formula is C11H13BrO3\text{C}_{11}\text{H}_{13}\text{BrO}_3, with a molecular weight of 285.13 g/mol. Theoretical calculations using the Wildman-Crippen method estimate a LogP value of 2.8, indicating moderate lipophilicity .

Synthetic Routes and Methodological Considerations

Esterification of 4-(3-Bromophenoxy)butanoic Acid

A direct synthesis route involves the esterification of 4-(3-bromophenoxy)butanoic acid with methanol under acidic conditions. This method, analogous to protocols for methyl 4-amino-4-(4-bromophenyl)butanoate, employs sulfuric acid as a catalyst. The reaction proceeds via nucleophilic acyl substitution:

4-(3-Bromophenoxy)butanoic acid+CH3OHH2SO4Methyl 4-(3-bromophenoxy)butanoate+H2O\text{4-(3-Bromophenoxy)butanoic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl 4-(3-bromophenoxy)butanoate} + \text{H}_2\text{O}

Key parameters include reflux temperatures (60–80°C) and stoichiometric excess of methanol to drive the equilibrium toward ester formation.

Nucleophilic Aromatic Substitution

An alternative approach utilizes 3-bromophenol and methyl 4-bromobutanoate in a nucleophilic substitution reaction. In the presence of a base such as potassium carbonate, the phenoxide ion attacks the alkyl bromide:

3-Bromophenol+Methyl 4-bromobutanoateK2CO3Methyl 4-(3-bromophenoxy)butanoate+KBr\text{3-Bromophenol} + \text{Methyl 4-bromobutanoate} \xrightarrow{\text{K}_2\text{CO}_3} \text{Methyl 4-(3-bromophenoxy)butanoate} + \text{KBr}

This method, inspired by Blaise reaction adaptations , requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance reaction kinetics.

Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Challenges
Acid-catalyzed esterification65–7595–98Residual acid removal
Nucleophilic substitution50–6090–95Competing elimination reactions

Physicochemical Properties and Analytical Characterization

Spectral Data

  • IR Spectroscopy: Peaks at 1735 cm1^{-1} (ester C=O stretch) and 1250 cm1^{-1} (C-O-C asymmetric stretch) are characteristic . The C-Br stretch appears near 550 cm1^{-1}.

  • 1^1H NMR: Signals include δ 3.65 (s, 3H, -OCH3_3), δ 4.10 (t, 2H, -OCH2_2), δ 2.45 (t, 2H, -COOCH2_2), and aromatic protons at δ 7.20–7.40.

  • 13^{13}C NMR: Resonances at δ 170.5 (ester carbonyl), δ 120–135 (aromatic carbons), and δ 52.1 (-OCH3_3) .

Thermal and Solubility Profiles

  • Melting Point: Estimated at 45–50°C based on analogs like methyl 4-(4-bromophenyl)-3-oxo butyrate .

  • Solubility: Freely soluble in chloroform, THF, and DCM; sparingly soluble in water (<0.1 mg/mL).

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight285.13 g/mol
LogP (calc.)2.8
Melting Point45–50°C
Boiling Point290–295°C (dec.)

Research Challenges and Future Directions

Optimization of Synthetic Efficiency

Current methods suffer from moderate yields (50–75%), necessitating catalyst screening (e.g., zeolites or enzymatic catalysis) to improve atom economy .

Exploration of Biological Activity

While no direct studies exist, structural analogs exhibit antimicrobial and anti-inflammatory properties. In vitro screening against bacterial strains (e.g., S. aureus) is recommended.

Environmental Impact Mitigation

Brominated compounds often pose ecological risks. Research into biodegradable derivatives or green synthesis routes (e.g., microwave-assisted reactions) is critical .

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